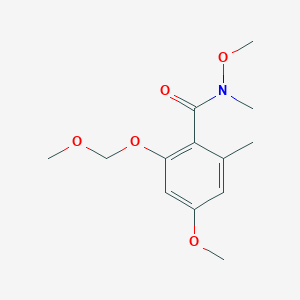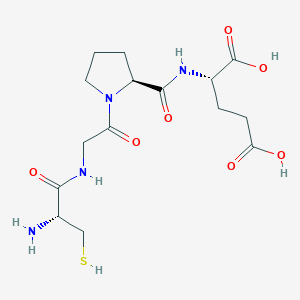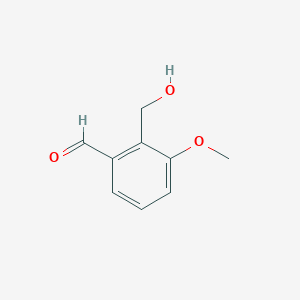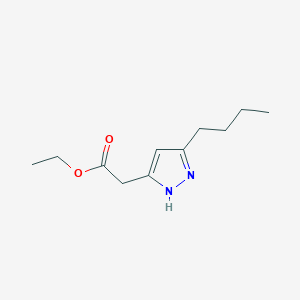
8-Chloro-1-(methylsulfanyl)oct-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-(methylsulfanyl)oct-4-en-3-one is an organic compound with the molecular formula C9H15ClOS It is characterized by the presence of a chlorine atom, a methylsulfanyl group, and an octenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one typically involves the chlorination of an appropriate precursor followed by the introduction of the methylsulfanyl group. One common method involves the reaction of 8-chlorooct-4-en-3-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-1-(methylsulfanyl)oct-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
8-Chloro-1-(methylsulfanyl)octane: Lacks the double bond present in 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one.
8-Chloro-1-(methylsulfanyl)oct-4-en-2-one: Differs in the position of the ketone group.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group on an octenone backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
905264-99-5 |
|---|---|
Fórmula molecular |
C9H15ClOS |
Peso molecular |
206.73 g/mol |
Nombre IUPAC |
8-chloro-1-methylsulfanyloct-4-en-3-one |
InChI |
InChI=1S/C9H15ClOS/c1-12-8-6-9(11)5-3-2-4-7-10/h3,5H,2,4,6-8H2,1H3 |
Clave InChI |
BZHJLHOMWWJVAL-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(=O)C=CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)


![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)


![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)


![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)

![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)
